N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
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Overview
Description
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of isatin with cyclopentanone under acidic conditions to form the cyclopenta[b]quinoline core . The resulting intermediate is then reacted with cyclohexylamine to introduce the N-cyclohexyl group and form the final carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
- Hexahydropyrimido[5,4-c]quinoline-2,5-diones
Uniqueness
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is unique due to its specific N-cyclohexyl substitution, which can significantly influence its biological activity and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
49813-89-0 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide |
InChI |
InChI=1S/C19H22N2O/c22-19(20-13-7-2-1-3-8-13)18-14-9-4-5-11-16(14)21-17-12-6-10-15(17)18/h4-5,9,11,13H,1-3,6-8,10,12H2,(H,20,22) |
InChI Key |
RJRIKGRJHSEXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C3CCCC3=NC4=CC=CC=C42 |
solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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